2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
Description
2-Chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to a substituted imidazo[1,2-a]pyrimidine core. The imidazo[1,2-a]pyrimidine moiety is a bicyclic system with a nitrogen-rich aromatic structure, which is often associated with biological activity, particularly in kinase inhibition and anticancer research . The 2-chlorobenzamide substituent introduces steric and electronic effects that may influence binding affinity to target proteins, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a common therapeutic target in oncology .
Properties
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHYLOOXCTRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline under basic conditions. Industrial production methods may involve solvent- and catalyst-free synthesis under microwave irradiation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include transition metal catalysts, hydrogen gas, and nucleophiles such as amines and thiols. Major products formed from these reactions include N-oxides, amines, and substituted benzamides.
Scientific Research Applications
The compound exhibits significant biological activities attributed to its ability to interact with various biological targets. Key areas of investigation include:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, such as this compound, demonstrate promising anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has shown efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism of action involves interaction with biochemical pathways associated with these conditions, suggesting potential therapeutic benefits against resistant strains of bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests compatibility with once-daily dosing regimens. Studies indicate favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications.
Case Studies
Several studies have documented the effectiveness of 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide in various biological assays:
- Study on Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of cancer cell lines, showcasing a dose-dependent response .
- Evaluation Against MDR-TB : In vitro assays indicated that this compound effectively reduced the viability of MDR-TB strains, providing a basis for further development as a potential treatment option for resistant tuberculosis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating various biochemical pathways . This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-a]Pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a key pharmacophore in several bioactive compounds. A close analog, 3-fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide , differs only by a fluorine substitution at the benzamide’s meta position instead of chlorine. Fluorine’s electronegativity and smaller atomic radius may enhance binding interactions in hydrophobic pockets, though chlorine’s larger size could improve steric complementarity in certain targets .
Another derivative, 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, replaces the pyrimidine ring with a pyridine ring.
Benzamide-Based VEGFR-2 Inhibitors
Compounds such as ZINC33268577 and ZINC1162830 share structural similarities with the target molecule. These analogs exhibit comparable molecular shapes (Shape Tanimoto values: 0.803 and 0.736 vs. tivozanib) but differ in substituent chemistry (Color Tanimoto values: 0.256 and 0.218) . Key distinctions include:
| Compound | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|
| Target Compound | 1 | 5 | 5 |
| ZINC33268577 | 1 | 5 | 5 |
| Tivozanib (Reference Drug) | 2 | 7 | 6 |
| ZINC1162830 | 1 | 5 | 7 |
The target compound and ZINC33268577 share identical hydrogen-bonding profiles, suggesting similar target engagement. However, tivozanib’s additional donor and acceptor atoms may explain its higher potency in VEGFR-2 inhibition .
Piperidinyl Benzamide Derivatives
In studies of EP2 receptor modulators, CID890517 and CID2340325 (2-piperidinyl phenyl benzamides) highlight the importance of substituent positioning. For example, para-fluorobenzamide derivatives show enhanced activity compared to ortho- or meta-substituted analogs. The chlorine substituent in the target compound may mimic fluorine’s electronic effects while introducing bulkier steric hindrance .
Key Research Findings
- Substituent Effects : Chlorine at the benzamide’s ortho position (as in the target compound) may enhance hydrophobic interactions in kinase binding pockets compared to fluorine or methyl groups .
- Heterocyclic Core : The imidazo[1,2-a]pyrimidine ring provides a rigid framework that improves metabolic stability over pyridine-based analogs .
- Rotational Flexibility : Compounds with fewer rotatable bonds (e.g., target compound vs. ZINC1162830) often exhibit better bioavailability due to reduced entropy loss upon binding .
Biological Activity
Chemical Identity and Structure
The compound 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic molecule classified within the imidazo[1,2-a]pyrimidine family. Its molecular formula is with a molecular weight of approximately 407.8 g/mol. The structure features a chloro group, an imidazo[1,2-a]pyrimidine moiety, and a benzamide functional group, which contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets. This compound shows promise as an enzyme inhibitor, particularly in the modulation of kinase activities related to cancer progression.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness in inhibiting RET kinase activity, which is crucial for certain types of cancers. For instance, derivatives similar to this compound have demonstrated moderate to high potency in ELISA-based kinase assays, suggesting that this compound could be a lead candidate for further development as a cancer therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly enhance its antimicrobial efficacy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Kinase Inhibition | Moderate to high potency against RET kinase; potential anticancer agent. |
| Antimicrobial | Effective against E. coli and S. aureus; SAR indicates structure modifications enhance activity. |
Case Study 1: RET Kinase Inhibition
A study conducted on various benzamide derivatives revealed that this compound exhibited significant inhibition of RET kinase activity. The study utilized ELISA assays to quantify the inhibition levels and found that this compound could effectively reduce cell proliferation driven by RET mutations .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, compounds structurally related to this compound were screened against common bacterial pathogens. The results indicated that certain derivatives showed promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Imidazo[1,2-a]pyrimidine Formation : Cyclization of precursors like amines and diketones under reflux conditions (e.g., ethanol, 80°C) .
Chlorination : Introduction of chloro groups using reagents like POCl₃ or sulfuryl chloride (SO₂Cl₂) at controlled temperatures (0–25°C) .
Amide Coupling : Benzamide formation via coupling reactions (e.g., EDC/HOBt or HATU) between the imidazo[1,2-a]pyrimidine intermediate and 2-chlorobenzoyl chloride in anhydrous DMF .
Key Considerations : Optimize stoichiometry, solvent polarity, and reaction time to avoid side products. Purification via silica gel chromatography or recrystallization is critical .
Q. Q2. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound (e.g., pesticide vs. therapeutic agent)?
Data Contradiction Analysis:
- Pesticide Claims : Early studies classify structurally similar imidazo[1,2-a]pyrimidines as herbicides (e.g., imazosulfuron derivatives) due to sulfonamide/chloro substituents .
- Therapeutic Potential : Recent crystallography data show imidazo[1,2-a]pyrimidines binding kinase domains (e.g., BTK kinase), suggesting anticancer applications .
Resolution Strategy :
Contextualize Functional Groups : The chloro-benzamide moiety may confer dual activity.
Assay-Specific Testing : Use kinase inhibition assays (e.g., BTK IC₅₀) and herbicidal activity screens to clarify target selectivity .
Q. Q4. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Crystallography : Co-crystallize with target proteins (e.g., BTK kinase) to resolve binding modes (PDB: 4P9P) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) in real-time using immobilized kinase domains .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict stability and residence times .
Q. Q5. How can structure-activity relationships (SAR) guide optimization for specific applications?
SAR Strategy:
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., fluoro, methoxy).
- Test in parallel assays (kinase inhibition, herbicidal activity) to map SAR .
Key Recommendations for Researchers
- Avoid Commercial Sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
- Contextualize Biological Data : Cross-validate findings using orthogonal assays (e.g., SPR + MD simulations) .
- Leverage Structural Data : Use crystallography (e.g., PDB entries) to guide rational drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
